Dolichol phosphate
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Overview
Description
Dolichyl phosphate is a dolichol phosphate. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a dolichol. It is a conjugate acid of a dolichyl phosphate(2-).
Scientific Research Applications
Enzyme Research and Structural Analysis
Dolichyl phosphate (Dol-P) plays a pivotal role in glycosylation processes, acting as a key mannosyl donor for the biosynthesis of various oligosaccharides and glycoproteins. Xing et al. (2000) explored the structural aspects of Saccharomyces cerevisiae dolichyl-phosphate-mannose synthase, a vital enzyme in the dolichol pathway, highlighting its importance in glycosylation and potential as a target for antibiotic therapy (Xing et al., 2000). Lamani et al. (2006) conducted further structural studies on this enzyme, providing insights into its mechanism and the initial steps of synthesis of dolichyl-phosphate-linked oligosaccharide chains (Lamani et al., 2006).
Chemical Synthesis and Applications
Research by Danilov and Druzhinina (2007) summarized methods for the chemical synthesis of dolichyl phosphates and their analogues, emphasizing the potential biochemical applications of these compounds (Danilov & Druzhinina, 2007). Shibaev et al. (2000) synthesized derivatives of Dol-P with fluorescent labels, creating new tools to study protein glycosylation (Shibaev et al., 2000).
Apoptosis Research
Horiuchi et al. (2005) discovered that Dol-P can induce apoptosis in certain cancer cells, emphasizing the structural requirements of Dol-P in this process (Horiuchi, Yasugi, & Yuo, 2005). Yasugi et al. (2002) investigated the role of Dol-P in inducing apoptosis in leukemia cells, noting early events such as mitochondrial disruption (Yasugi, Uemura, Kumagai, Nishikawa, Yasugi, & Yuo, 2002).
Lipidomics and Quantification Techniques
Kale et al. (2023) developed a novel approach for quantifying Dolichyl phosphates using phosphate methylation and reverse-phase liquid chromatography-high resolution mass spectrometry, enhancing our understanding of DolPs in various pathophysiological processes (Kale et al., 2023).
Properties
CAS No. |
12698-55-4 |
---|---|
Molecular Formula |
C25H45O4P |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] dihydrogen phosphate |
InChI |
InChI=1S/C25H45O4P/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-29-30(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H2,26,27,28)/b22-13+,23-15+,24-17- |
InChI Key |
GYBNOAFGEKAZTA-QOLULZROSA-N |
Isomeric SMILES |
CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O |
SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
Synonyms |
dolichol monophosphate dolichyl monophosphate dolichyl phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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